(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde
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Overview
Description
(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde is a terpene glycoside with the molecular formula C16H24O8 . It is a naturally occurring compound found in certain plants and is known for its diverse biological activities. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a glucoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde typically involves the reaction of glucose with a corresponding cyclopentane compound . The specific reaction conditions can vary, but the process generally requires the use of catalysts and controlled temperatures to ensure the correct formation of the glucoside ester.
Industrial Production Methods
Industrial production of glucosides, including this compound, often employs biotechnological processes. One such method involves the use of whole cell-derived solid catalysts of sucrose phosphorylase, which can continuously produce glucosides from sucrose . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl groups in the glucoside moiety can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled pH and temperature to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycoside reactions and mechanisms.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.
Industry: It is used in the production of natural sweeteners and other glucoside-based products.
Mechanism of Action
The mechanism of action of (1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1S)-1-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7beta-methylcyclopenta[c]pyran-4-carbaldehyde can be compared with other similar compounds, such as:
Boschnaloside: Another terpene glycoside with similar structural features.
8-Epiiridodial glucoside: A closely related compound with slight differences in its molecular structure.
The uniqueness of this compound lies in its specific arrangement of functional groups and its distinct biological activities, which can differ from those of similar compounds.
Properties
CAS No. |
72963-55-4 |
---|---|
Molecular Formula |
C16H24O8 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
(1S,4aS,7R,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbaldehyde |
InChI |
InChI=1S/C16H24O8/c1-7-2-3-9-8(4-17)6-22-15(11(7)9)24-16-14(21)13(20)12(19)10(5-18)23-16/h4,6-7,9-16,18-21H,2-3,5H2,1H3/t7-,9-,10-,11-,12-,13+,14-,15+,16+/m1/s1 |
InChI Key |
MRIFZKMKTDPBHR-XLOWEYQUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O |
Synonyms |
boschnaloside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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